Potassium 5-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 5-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-3-carboxylate is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 5-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-3-carboxylate typically involves the reaction of 2-(trifluoromethyl)benzonitrile with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with potassium carbonate and carbon dioxide to yield the desired oxadiazole compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar routes as those used in laboratory settings, with optimizations for scale-up, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
Potassium 5-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Potassium 5-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of Potassium 5-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can lead to the inhibition of specific enzymes or receptors, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Potassium 2-fluoro-5-formylphenyltrifluoroborate
- Potassium 4-(trifluoromethyl)phenyltrifluoroborate
- Potassium (trifluoromethyl)trimethoxyborate
Uniqueness
Potassium 5-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-3-carboxylate is unique due to its oxadiazole ring, which imparts distinct chemical and biological properties compared to other trifluoromethylated compounds. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
2901095-64-3 |
---|---|
Molecular Formula |
C10H4F3KN2O3 |
Molecular Weight |
296.24 g/mol |
IUPAC Name |
potassium;5-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-3-carboxylate |
InChI |
InChI=1S/C10H5F3N2O3.K/c11-10(12,13)6-4-2-1-3-5(6)8-14-7(9(16)17)15-18-8;/h1-4H,(H,16,17);/q;+1/p-1 |
InChI Key |
WAHPYWZBMPNOBL-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NO2)C(=O)[O-])C(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.